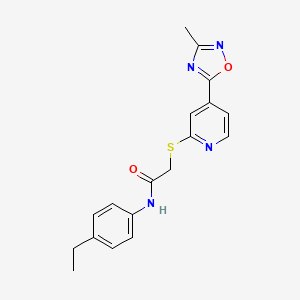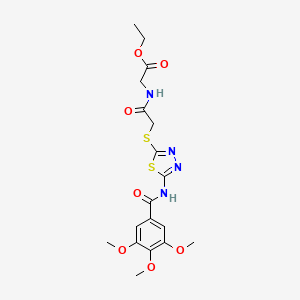
(E)-N-(3-ethyl-5-methyl-4-oxothiazolidin-2-ylidene)-4-fluorobenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-N-(3-ethyl-5-methyl-4-oxothiazolidin-2-ylidene)-4-fluorobenzenesulfonamide, also known as FFA4 agonist, is a synthetic compound that has gained significant attention in recent years due to its potential therapeutic applications. FFA4 agonist is a potent and selective agonist for free fatty acid receptor 4 (FFA4), which is a G protein-coupled receptor that is involved in the regulation of glucose and lipid metabolism.
作用机制
(E)-N-(3-ethyl-5-methyl-4-oxothiazolidin-2-ylidene)-4-fluorobenzenesulfonamide agonist activates this compound, which is expressed in various tissues, including adipose tissue, pancreas, and immune cells. Activation of this compound leads to the activation of G proteins, which in turn activates downstream signaling pathways, including the PI3K-Akt and MAPK pathways. These pathways are involved in the regulation of glucose and lipid metabolism, inflammation, and cell proliferation.
Biochemical and Physiological Effects:
This compound agonist has been shown to have various biochemical and physiological effects. It improves glucose tolerance and insulin sensitivity by increasing glucose uptake and glycogen synthesis in skeletal muscle and adipose tissue. This compound agonist also reduces inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. Furthermore, this compound agonist improves lipid metabolism by increasing fatty acid oxidation and reducing lipogenesis in the liver and adipose tissue.
实验室实验的优点和局限性
(E)-N-(3-ethyl-5-methyl-4-oxothiazolidin-2-ylidene)-4-fluorobenzenesulfonamide agonist has several advantages for lab experiments. It is a potent and selective agonist for this compound, which allows for specific activation of this compound signaling pathways. This compound agonist is also stable and can be easily synthesized in large quantities. However, this compound agonist has some limitations for lab experiments. It has low solubility in water, which may limit its use in some assays. Furthermore, this compound agonist has not been extensively studied in human clinical trials, which may limit its translational potential.
未来方向
There are several future directions for research on (E)-N-(3-ethyl-5-methyl-4-oxothiazolidin-2-ylidene)-4-fluorobenzenesulfonamide agonist. Firstly, further investigation is needed to determine the safety and efficacy of this compound agonist in human clinical trials. Secondly, the role of this compound agonist in the regulation of immune cell function and inflammation needs to be further elucidated. Thirdly, the potential use of this compound agonist in the treatment of obesity and metabolic syndrome needs to be explored. Finally, the development of more potent and selective this compound agonists may lead to the discovery of new therapeutic targets for the treatment of metabolic diseases.
合成方法
The synthesis of (E)-N-(3-ethyl-5-methyl-4-oxothiazolidin-2-ylidene)-4-fluorobenzenesulfonamide agonist involves the reaction of 4-fluorobenzenesulfonyl chloride with (3-ethyl-5-methyl-4-oxothiazolidin-2-ylidene)amine in the presence of a base. The reaction yields this compound agonist as a white solid with a purity of over 95%. The synthesis of this compound agonist is relatively simple and can be scaled up for large-scale production.
科学研究应用
(E)-N-(3-ethyl-5-methyl-4-oxothiazolidin-2-ylidene)-4-fluorobenzenesulfonamide agonist has been extensively studied for its potential therapeutic applications. It has been shown to improve glucose tolerance and insulin sensitivity in animal models of type 2 diabetes. This compound agonist has also been shown to reduce inflammation and improve lipid metabolism in various preclinical studies. Furthermore, this compound agonist has been investigated for its potential role in the treatment of obesity, metabolic syndrome, and cardiovascular diseases.
属性
IUPAC Name |
(NE)-N-(3-ethyl-5-methyl-4-oxo-1,3-thiazolidin-2-ylidene)-4-fluorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN2O3S2/c1-3-15-11(16)8(2)19-12(15)14-20(17,18)10-6-4-9(13)5-7-10/h4-8H,3H2,1-2H3/b14-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WERBFKCUZXQZNG-WYMLVPIESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(SC1=NS(=O)(=O)C2=CC=C(C=C2)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN\1C(=O)C(S/C1=N/S(=O)(=O)C2=CC=C(C=C2)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(4,6-difluorobenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)furan-2-carboxamide](/img/structure/B2675541.png)
![4-chloro-N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-nitrobenzamide](/img/structure/B2675542.png)
![1-(4-methoxyphenyl)-4-(1-(3-(o-tolyloxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2675543.png)
![2-[(2,5-Dimethylphenyl)methylsulfanyl]-1-(4-methoxyphenyl)sulfonyl-4,5-dihydroimidazole](/img/structure/B2675544.png)
![N-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2675546.png)
![2-(cyclopentylthio)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acetamide](/img/structure/B2675547.png)
![N-{3-[1-acetyl-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2675548.png)
![2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(6-nitrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2675554.png)
![N-(3-fluorophenyl)-3-methyl-N-(3-methylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2675555.png)
![3-Tert-butyl-5-[[4-[(1-cyclobutylaziridin-2-yl)methoxy]phenoxy]methyl]-1,2,4-oxadiazole](/img/structure/B2675558.png)
![1-Methyl-4-[[4-(6-pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]methyl]pyridin-2-one](/img/structure/B2675559.png)
